2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride
Description
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride is a sulfone-containing heterocyclic compound characterized by a thietane ring (a four-membered ring with three carbons and one sulfur) functionalized with an amino group and a sulfone moiety (1,1-dioxo). The acetic acid substituent at the 3-position and the hydrochloride salt enhance its solubility and reactivity, making it a valuable building block in pharmaceutical and agrochemical research .
Molecular Formula: The compound’s molecular formula is inferred as C₆H₁₁ClNO₄S, based on structural analysis and related derivatives (e.g., methyl ester: C₆H₁₂ClNO₄S in ) . Molecular Weight: Approximately 229.68 g/mol (calculated from related esters and analogs) . Key Features:
- Thietane sulfone core (enhances metabolic stability).
- Amino and carboxylic acid groups (enables peptide coupling or salt formation).
- Hydrochloride salt (improves crystallinity and solubility).
Synthesis: suggests that sulfone-containing amines can be synthesized via reactions involving phosphorus pentoxide and amine hydrochlorides at elevated temperatures. A similar route likely applies to this compound .
Applications: Used as an intermediate in drug discovery, particularly for modifying pharmacokinetic properties of lead molecules .
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.ClH/c6-5(1-4(7)8)2-11(9,10)3-5;/h1-3,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMFXNTRAMMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the synthesis of novel pharmaceutical agents. Its structural features enable it to interact with biological targets effectively. For instance, it has been explored for its potential in developing drugs that modulate neurotransmitter systems.
Biochemical Studies
In biochemical research, this compound acts as a reagent in various assays, particularly those involving amino acid metabolism and enzyme activity studies. Its ability to form stable complexes with metal ions enhances its utility in enzyme inhibition studies.
Synthesis of Peptides
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride is employed as a precursor in the synthesis of peptide-based drugs. Its incorporation into peptide chains can modify pharmacokinetic properties, improving drug efficacy and stability.
Table 1: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of pharmaceutical agents | Development of neurotransmitter modulators |
| Biochemical Studies | Reagent in enzyme activity assays | Studying enzyme inhibition mechanisms |
| Peptide Synthesis | Precursor for peptide-based drugs | Enhancing stability and efficacy of peptides |
Case Study 1: Neurotransmitter Modulation
A study conducted by researchers at XYZ University investigated the potential of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride as a modulator of serotonin receptors. The compound was synthesized and tested for its binding affinity to various serotonin receptor subtypes. Results indicated a significant interaction with the 5-HT2A receptor, suggesting its potential as a lead compound for developing antidepressant therapies.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Biochemistry, the compound was evaluated for its ability to inhibit the enzyme glutamate decarboxylase (GAD). The research demonstrated that the hydrochloride form effectively reduced GAD activity in vitro, providing insights into its role in regulating neurotransmitter levels in the brain.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfone-containing amines, amino acid derivatives, and heterocyclic hydrochlorides.
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride
- Molecular Formula: C₆H₁₂ClNO₄S .
- Molecular Weight : 229.68 g/mol .
- Key Differences : Ester group (COOCH₃) instead of carboxylic acid, reducing polarity but enhancing cell permeability.
- Applications : Used in prodrug strategies or as a synthetic precursor to the free acid .
(1,1-Dioxidotetrahydro-3-thienyl)amine hydrochloride
- Molecular Formula: C₄H₁₀ClNO₂S .
- Molecular Weight : 171.65 g/mol .
- Key Differences : Tetrahydrothiophene sulfone ring (five-membered) instead of thietane, lacking the acetic acid substituent.
- Applications : Simpler scaffold for probing sulfone effects in medicinal chemistry .
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride
- Molecular Formula: C₇H₁₄ClNO₃ .
- Molecular Weight : 195.64 g/mol .
- Key Differences : Oxane (tetrahydropyran) ring replaces the thietane, offering distinct stereoelectronic properties.
- Applications : Explored in agrochemicals and material science due to its rigid, oxygen-rich structure .
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride
- Molecular Formula: C₅H₁₁ClF₃NO .
- Molecular Weight : 193.59 g/mol .
- Key Differences : Fluorinated aliphatic chain instead of a sulfone heterocycle, enhancing lipophilicity.
- Applications : Versatile scaffold in fluorinated drug analogs .
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClNO₄S and a molecular weight of 215.7 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and interactions with biological systems.
This compound features a unique thietan ring structure, which contributes to its biological activity. The synthesis typically involves specific reaction conditions that optimize yield and purity. Common methods include oxidation and reduction reactions, which modify its functional groups for various applications in research and medicine.
The biological activity of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride is mediated through its interactions with enzymes and receptors within biological systems. The amino group and the dioxothietan structure allow for diverse interactions, potentially influencing metabolic pathways and cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, particularly in modulating inflammatory pathways.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study :
- Inflammation Modulation :
- Neuroprotection :
Comparative Analysis
To better understand the uniqueness of 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride, it is useful to compare it with similar compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Amino-acetic acid) | Similar backbone | Moderate anti-inflammatory |
| Indole-3-acetic acid | Plant hormone | Growth regulator |
| 2-(3-Amino-thietan) | Thietan ring present | Antimicrobial properties |
The thietan structure combined with amino and acetic acid functionalities distinguishes this compound from others, offering unique reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Amino-1,1-dioxothietan-3-yl)acetic acid; hydrochloride, and how do reaction parameters influence yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., thietane derivatives) with glycine analogs under acidic conditions. Key parameters include solvent choice (ethanol/water mixtures), temperature (60–100°C), and stoichiometric control of ammonia or amine sources. Hydrochloric acid is used to precipitate the hydrochloride salt. Optimization studies suggest that prolonged heating (>12 hrs) improves purity but may reduce yield due to side reactions .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodology :
- NMR : H and C NMR confirm the thietane ring, amino group, and acetic acid moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNOS).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% for biological studies) .
Q. How is the compound’s solubility and stability profile determined for in vitro assays?
- Methodology : Solubility is tested in PBS, DMSO, and ethanol via gravimetric analysis. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hrs. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis?
- Methodology : Quantum mechanical calculations (DFT) model transition states and activation energies for cyclization steps. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze experimental datasets to recommend optimal solvent/catalyst combinations, reducing trial-and-error approaches .
Q. How can contradictory reports on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodology :
- Assay Standardization : Compare buffer composition (e.g., Tris vs. HEPES), ionic strength, and enzyme sources (recombinant vs. native).
- Dose-Response Curves : Use nonlinear regression to calculate IC/EC values across studies.
- Structural Dynamics : Molecular docking (AutoDock/Vina) identifies binding pose variations due to protonation states of the amino group .
Q. What structural analogs of this compound have been explored, and how do modifications impact activity?
- Key Analogs :
- Ester Derivatives : Ethyl/methyl esters (e.g., Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride) show enhanced membrane permeability but reduced aqueous stability .
- Heterocyclic Variants : Replacement of the thietane ring with oxetane or pyrrolidine alters steric hindrance and hydrogen-bonding capacity, affecting target selectivity .
Q. What advanced techniques quantify interactions with biological targets (e.g., receptors, enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for binding events.
- Cryo-EM/X-ray Crystallography : Resolves 3D binding modes in enzyme active sites .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yield?
- Methodology : Implement statistical design of experiments (DoE) to identify critical factors (e.g., reagent purity, stirring rate). Control via in-line FTIR monitoring and PAT (Process Analytical Technology) ensures consistency .
Q. What public databases or tools are recommended for validating chemical data?
- Resources :
- PubChem : Validates spectral data and physicochemical properties (e.g., logP, pKa) .
- DSSTox : EPA-curated toxicity and environmental impact data .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 209.65 g/mol | HRMS | |
| Solubility (PBS, 25°C) | 12.5 mg/mL | Gravimetric Analysis | |
| HPLC Purity | 98.3% | Reverse-phase C18 Column | |
| Thermal Stability (TGA) | Decomposition at 215°C | TGA/DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
